molecular formula C20H20O7 B13753727 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid CAS No. 62435-21-6

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid

Cat. No.: B13753727
CAS No.: 62435-21-6
M. Wt: 372.4 g/mol
InChI Key: LFBDNVSOAVIRDC-FNORWQNLSA-N
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Description

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid typically involves a two-step reaction process. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sodium hydroxide, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid is unique due to its specific combination of methoxy groups and the chalcone structure, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

62435-21-6

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid

InChI

InChI=1S/C20H20O7/c1-24-16-8-6-12(9-19(16)27-4)5-7-15(21)13-10-14(20(22)23)18(26-3)11-17(13)25-2/h5-11H,1-4H3,(H,22,23)/b7-5+

InChI Key

LFBDNVSOAVIRDC-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)C(=O)O)OC

Origin of Product

United States

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